molecular formula C18H14F2N2O3 B2488009 N-(3,4-difluorophenyl)-3-propionamidobenzofuran-2-carboxamide CAS No. 888442-93-1

N-(3,4-difluorophenyl)-3-propionamidobenzofuran-2-carboxamide

Cat. No. B2488009
CAS RN: 888442-93-1
M. Wt: 344.318
InChI Key: RWQJMMVQMVZJOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or one-pot reductive cyclization, using various catalysts and conditions to achieve high yields and desired structural features. For instance, the synthesis of "N-(2,3-Difluorophenyl)-2-fluorobenzamide" was achieved through the condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline, yielding a high product purity and crystalline structure indicative of the efficiency of such synthetic routes (Hehir & Gallagher, 2023).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques like X-ray diffraction, revealing co-planar aromatic rings and specific orientations of the amide groups, which are critical for understanding the compound's physical and chemical properties. For example, the crystal structure analysis of "N-(2,3-Difluorophenyl)-2-fluorobenzamide" provided insights into the arrangement of fluorine atoms and hydrogen bonds within the crystal lattice, offering a basis for predicting reactivity and interactions with other molecules (Hehir & Gallagher, 2023).

Scientific Research Applications

Synthesis and Characterization

A study focused on the synthesis and structural properties of a related N-carboxamide compound and its Cu(II) complex. This research highlights the analytical and spectral methods used for characterization, including X-ray diffraction and vibrational modes analysis. Such studies are fundamental in understanding the molecular and electronic structures of complex compounds (Sarıoğlu et al., 2016).

Biological Activity

Research on N -(ferrocenylmethyl)benzene-carboxamide derivatives demonstrates the synthesis and evaluation of these compounds for cytotoxic effects on breast cancer cell lines. This illustrates the potential for developing therapeutic agents based on modifying the carboxamide group (Kelly et al., 2007).

Fluorescence and Spectroscopy

Another study explored the solvent effect on absorption and fluorescence spectra of biologically active carboxamides. This work could inform research into the photophysical properties of related compounds, potentially useful in developing sensors or fluorescence-based assays (Patil et al., 2011).

Material Science Applications

The synthesis and characterization of polyamides containing pendant chains demonstrate the application of carboxamide derivatives in material science, particularly in developing new polymers with enhanced solubility and thermal stability (More et al., 2010).

Mechanism of Action

Safety and Hazards

This involves examining the compound’s safety profile, including its toxicity, potential health effects, and any precautions that need to be taken when handling it .

properties

IUPAC Name

N-(3,4-difluorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3/c1-2-15(23)22-16-11-5-3-4-6-14(11)25-17(16)18(24)21-10-7-8-12(19)13(20)9-10/h3-9H,2H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQJMMVQMVZJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-3-propionamidobenzofuran-2-carboxamide

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